molecular formula C17H18F3NO6 B3450368 5-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide

5-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide

Cat. No. B3450368
M. Wt: 389.3 g/mol
InChI Key: MIFUEVYWTNLPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide, also known as TFMPF, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. TFMPF is a furan derivative that possesses unique properties that make it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of 5-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been reported to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide is its potent pharmacological activity. This compound has been shown to exhibit significant anti-inflammatory, anti-tumor, and anti-cancer activities at relatively low concentrations. Moreover, this compound has been reported to possess significant antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide. One of the areas of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Moreover, the role of this compound in the regulation of immune responses and inflammation needs to be further elucidated. Finally, the development of new formulations of this compound with improved solubility and bioavailability is also an area of interest.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. The synthesis method of this compound is well-established, and its pharmacological activity has been extensively studied. This compound has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer activities, making it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different research fields.

Scientific Research Applications

5-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide has been extensively studied for its potential applications in various research fields. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer activities. This compound has also been shown to possess significant antibacterial and antifungal properties. Moreover, it has been reported to exhibit promising neuroprotective and analgesic effects.

properties

IUPAC Name

5-(2,2,2-trifluoroethoxymethyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO6/c1-23-13-6-10(7-14(24-2)15(13)25-3)21-16(22)12-5-4-11(27-12)8-26-9-17(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFUEVYWTNLPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(O2)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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